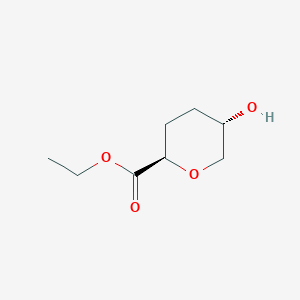

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate

CAS No.: 100514-05-4

Cat. No.: VC3412576

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100514-05-4 |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | ethyl (2R,5S)-5-hydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |

| Standard InChI Key | ZEJKVCZXCLPEPS-NKWVEPMBSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](CO1)O |

| SMILES | CCOC(=O)C1CCC(CO1)O |

| Canonical SMILES | CCOC(=O)C1CCC(CO1)O |

Introduction

Chemical Structure and Properties

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate belongs to a class of substituted tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. The molecular formula of this compound is C8H14O4 with a molecular weight of approximately 174.19 g/mol, similar to its cis isomer . The structure features a hydroxyl group at the 5-position and an ethyl carboxylate group at the 2-position, both in trans configuration relative to each other on the tetrahydropyran ring.

The trans stereochemistry is a crucial aspect of this compound, distinguishing it from its cis counterpart. This stereochemical arrangement significantly influences its physical properties, reactivity, and biological activity. The trans configuration allows for different spatial arrangements of the functional groups, which can affect intermolecular interactions and binding to biological targets.

Physical Properties

The physical properties of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate can be compared with its structural analogs to understand its behavior. Like its related compounds, it is generally soluble in organic solvents such as ethanol, methanol, dichloromethane, and chloroform, while showing limited solubility in water. The presence of both hydroxyl and ester functional groups contributes to its polarity and hydrogen bonding capabilities.

Table 1: Comparative Physical Properties

| Property | Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate | Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate |

|---|---|---|---|

| Molecular Weight | 174.19 g/mol | 174.19 g/mol | 160.17 g/mol |

| Molecular Formula | C8H14O4 | C8H14O4 | C7H12O4 |

| Appearance | Colorless to pale yellow liquid* | Colorless to pale yellow liquid* | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

*Properties inferred based on similar compounds

Synthetic Methodologies

The synthesis of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate typically involves stereoselective methods to ensure the correct configuration of the substituents. Several approaches have been developed for the synthesis of substituted tetrahydropyrans, which can be adapted for this specific compound.

Prins Cyclization

One of the most common methods for synthesizing tetrahydropyran rings is the Prins cyclization, which provides a convergent strategy for obtaining 2,6-disubstituted tetrahydropyran structures . This reaction involves the cyclization of homoallylic alcohols with aldehydes in the presence of acid catalysts. For the synthesis of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate, this method can be modified by using appropriate precursors that would lead to the desired substitution pattern.

Sigmatropic Rearrangement

Another approach involves -sigmatropic rearrangement of vinyl-acetals, as described for similar tetrahydropyran derivatives. This method typically begins with the coordination of a Lewis acid (such as aluminum compounds) with an enolic moiety during the formation of an oxocarbenium ion . The subsequent reduction pathway, potentially via Meerwein-Ponndorf-Verley mechanism, can lead to the formation of substituted tetrahydropyrans with control over stereochemistry.

Stereochemical Considerations

Achieving the trans configuration between the hydroxyl group at position 5 and the ethyl carboxylate at position 2 requires careful control of reaction conditions. The stereochemistry can be influenced by the choice of catalysts, reaction temperature, and the structural features of precursor molecules. Comparative studies with the cis isomer suggest that different synthetic routes may favor one stereoisomer over another, necessitating optimized protocols for obtaining the trans isomer with high stereochemical purity.

Chemical Reactivity

The reactivity of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate is largely determined by its functional groups: the hydroxyl group and the ethyl carboxylate. These groups can undergo various transformations, making this compound a versatile intermediate in organic synthesis.

Hydroxyl Group Transformations

The hydroxyl group at the 5-position can participate in several reactions:

-

Oxidation to form a ketone using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

-

Substitution reactions to introduce different functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

-

Esterification to form esters with various carboxylic acids

-

Etherification to form ethers through Williamson ether synthesis

Ester Group Transformations

The ethyl carboxylate group can undergo transformations including:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to form different esters

-

Reduction to form a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4)

-

Amidation to form amides through reaction with amines

Structure-Reactivity Relationships

The trans configuration of the hydroxyl and carboxylate groups affects the reactivity of the molecule compared to its cis isomer. The trans arrangement may lead to different rates of reaction and product distributions in various transformations. For example, the accessibility of the hydroxyl group to reagents might differ between the trans and cis isomers due to conformational differences, potentially resulting in different reaction pathways or selectivities.

Biological Activity and Applications

Role in Synthetic Chemistry

Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its functional groups provide handles for further modification, allowing it to be incorporated into larger structures with potential applications in pharmaceuticals, agrochemicals, and materials science.

Structure-Activity Relationship Studies

Research on related compounds has highlighted the importance of stereochemistry in determining biological activity. Modifications to the hydroxyl and ester groups significantly affect binding affinities to target receptors. These findings suggest that the trans configuration of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate could confer unique biological properties compared to its stereoisomers.

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Configuration | Potential Target Receptors | Relative Binding Affinity |

|---|---|---|---|

| Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate | Trans | Not specifically documented | To be determined |

| Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | Cis | Not specifically documented | To be determined |

| Related tetrahydropyran derivatives | Various | Serotonin (5-HT), Adrenergic | Moderate to High |

Analytical Characterization

Spectroscopic Methods

Characterization of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate typically involves various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to analyze coupling constants and diastereotopic proton splitting, which are crucial for confirming the trans configuration. The trans configuration in similar pyran derivatives can be identified through distinct Nuclear Overhauser Effect (NOE) correlations between axial protons and substituents.

-

Infrared (IR) Spectroscopy: This technique can identify the characteristic absorption bands of the hydroxyl and ester functional groups.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, helping to confirm the structure.

Chromatographic Techniques

Purification and analysis of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate typically involve:

-

Silica gel chromatography using ethyl acetate/hexane gradients for purification

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) using C18 columns with methanol/water eluents for improved separation of polar byproducts

-

Purity validation via HPLC with Diode Array Detection (HPLC-DAD), aiming for ≥97% purity

Stereochemical Confirmation

Confirmation of the trans stereochemistry can be achieved through:

-

X-ray crystallography, which provides definitive evidence of the spatial arrangement of atoms

-

Comparative studies with the cis isomer, including epimerization analysis

-

Circular Dichroism (CD) spectroscopy, which can provide information about the absolute configuration

Comparative Analysis with Related Compounds

Understanding Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate in relation to similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Cis Isomer

The cis isomer, Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS No. 100514-02-1) , differs in the spatial arrangement of the hydroxyl and carboxylate groups. This difference affects various properties:

-

Conformational stability and ring strain

-

Hydrogen bonding capabilities

-

Reactivity patterns

-

Biological activity and receptor binding

Comparison with Methyl Analog

The methyl analog, trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate (CAS No. 1048962-94-2), differs in both the alkyl group of the ester (methyl instead of ethyl) and the position of the carboxylate group (position 3 instead of 2). These differences result in altered properties:

-

Molecular weight (160.17 g/mol vs. 174.19 g/mol)

-

Lipophilicity

-

Steric factors affecting reactivity

-

Biological activity profile

Table 3: Structural Comparison of Related Compounds

| Compound | Configuration | Ester Group | Carboxylate Position | Hydroxyl Position |

|---|---|---|---|---|

| Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate | Trans | Ethyl | 2 | 5 |

| Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | Cis | Ethyl | 2 | 5 |

| trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | Trans | Methyl | 3 | 5 |

Future Research Directions

The investigation of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate opens several avenues for future research:

Synthetic Method Development

Developing more efficient and stereoselective methods for synthesizing this compound would be valuable. Potential approaches include:

-

Catalytic asymmetric synthesis to enhance stereoselectivity

-

Green chemistry approaches to reduce environmental impact

-

Flow chemistry methods for scalable production

Biological Activity Screening

Comprehensive screening of the biological activities of Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate could reveal potential therapeutic applications. This would involve:

-

Receptor binding assays

-

Enzyme inhibition studies

-

Cell-based assays to evaluate biological effects

-

In vivo studies to assess pharmacological properties

Structure-Activity Relationship Studies

Systematic modification of the structure to create analogs would help establish structure-activity relationships and potentially lead to compounds with enhanced properties:

-

Variation of the ester group

-

Introduction of additional functional groups

-

Rigidification of the tetrahydropyran ring

-

Exploration of different stereoisomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume